2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine
Description
2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine (CAS: 885272-79-7) is a bicyclic heterocyclic compound comprising an oxazole ring fused to a tetrahydropyridine moiety. The oxazole ring (a five-membered ring containing oxygen and nitrogen) is substituted with a 4-bromophenyl group at the 2-position, while the pyridine ring is partially saturated (4,5,6,7-tetrahydro), enhancing its conformational flexibility . The bromine atom at the para position of the phenyl group may influence electronic properties and binding interactions, making it a versatile intermediate for further functionalization .
Properties
IUPAC Name |
2-(4-bromophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-4,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWMNCRLLVQVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(O2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679441 | |
| Record name | 2-(4-Bromophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-79-7 | |
| Record name | 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological mechanisms.
- Molecular Formula : C12H11BrN2O
- Molecular Weight : 279.14 g/mol
- CAS Number : 885272-79-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Antinociceptive Effects
Research has demonstrated that derivatives of oxazolo[5,4-c]pyridine exhibit significant analgesic properties. In particular:
- Analgesic Testing : Compounds were evaluated using the writhing test and the hot plate test , showing promising results in pain relief comparable to standard analgesics like pentazocine and aspirin .
- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway .
Anti-inflammatory Activity
Several studies indicate that this compound may possess anti-inflammatory properties:
- Inhibition of COX Enzymes : Some derivatives have shown better inhibition of COX-2 compared to celecoxib (a standard anti-inflammatory drug), with IC50 values as low as 0.019 µM .
- Histopathological Studies : Acute toxicity assessments revealed no significant adverse effects on organ tissues in animal models, indicating a favorable safety profile for therapeutic use .
Cytotoxicity and Anticancer Potential
Emerging research suggests potential anticancer activity:
- Cell Viability Assays : Preliminary studies indicate that certain derivatives can induce apoptosis in cancer cell lines while sparing normal cells .
- Mechanistic Studies : Investigations into mitochondrial dysfunction as a pathway for induced apoptosis have been initiated, suggesting a novel mechanism for anticancer activity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C12H11BrN2O |
| Molecular Weight | 279.14 g/mol |
| CAS Number | 885272-79-7 |
| Analgesic Activity | Significant (compared to aspirin) |
| COX-2 Inhibition IC50 | As low as 0.019 µM |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
- Study on Analgesic Effects : A study published in PMC evaluated the analgesic effects of various oxazolo derivatives. The findings indicated that compounds with specific substitutions exhibited enhanced pain relief capabilities through both central and peripheral mechanisms .
- Toxicology Assessment : Histopathological examinations conducted on mice treated with the compound showed no significant inflammatory or cytotoxic effects, supporting its potential for therapeutic applications without severe side effects .
Scientific Research Applications
Pharmacological Applications
-
Antinociceptive Effects :
- Research indicates that this compound exhibits notable antinociceptive properties, suggesting its potential use in pain management therapies. Studies have shown that it can significantly reduce pain responses in animal models, making it a candidate for further development as an analgesic agent.
-
Anti-inflammatory Activity :
- The compound has demonstrated anti-inflammatory effects in several studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This suggests its potential application in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.
- Cytotoxicity and Anticancer Potential :
Case Study 1: Antinociceptive Activity Assessment
A study conducted on rodents evaluated the antinociceptive effects of the compound using the tail-flick test. Results indicated a significant decrease in response time to thermal stimuli compared to control groups. This suggests that the compound may act on central pain pathways.
Case Study 2: Anti-inflammatory Mechanism Investigation
In vitro experiments assessed the impact of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings showed a marked reduction in tumor necrosis factor-alpha (TNF-α) production, supporting the hypothesis that this compound can modulate inflammatory responses effectively .
Case Study 3: Cytotoxicity Profile
A cytotoxicity assay was performed on various cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values indicating significant cytotoxic effects at micromolar concentrations. Further mechanistic studies revealed its role in inducing apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous heterocycles, focusing on heteroatom variations, substituent effects, and pharmacological relevance. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Functional Comparison of Analogous Compounds
Heterocycle Variations: Oxazole vs. Thiazole vs. Isoxazole
- Oxazole vs. Thiazole : Replacing oxygen with sulfur in the heterocycle (e.g., thiazolo[5,4-c]pyridine derivatives) increases molecular weight and polarizability. Thiazole derivatives often exhibit enhanced metabolic stability but may face synthesis challenges, as seen in the discontinued status of 2-(4-bromo-phenyl)-thiazolo analogs . The oxazole-based compound (target) likely has higher solubility in polar solvents due to the oxygen atom’s electronegativity .
- Isoxazolo Derivatives : Isoxazolo[4,5-c]pyridines (e.g., substituted 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridines) introduce an additional nitrogen atom, altering hydrogen-bonding capacity and bioavailability. These are explored in patents for CNS-targeting pharmaceuticals but lack the bromophenyl substituent’s halogen-mediated interactions .
Substituent Effects
- Piperidinylmethyl and Alkyl Chains : Compounds such as 6-bromo-2-(4-piperidinylmethyl)oxazolo[4,5-b]pyridine incorporate nitrogen-rich side chains, enhancing solubility and targeting neurotransmitter receptors .
Pharmacological Relevance
- The target oxazolo analog’s lack of a carboxylic acid group may reduce anticoagulant activity but could be optimized for other targets .
- Pyrazole Hybrids : Bromophenyl-pyrazole derivatives (e.g., from ) share similar molecular weights but differ in ring saturation and heteroatom placement, leading to varied bioactivity profiles (e.g., antimicrobial vs. kinase inhibition) .
Research Findings and Data
Spectroscopic Characterization
- NMR: The 4-bromophenyl group in the target compound generates distinct aromatic proton signals (δ 7.80–8.10 ppm), absent in non-aromatic analogs like the carboxaldehyde derivative .
- IR : The oxazole C=N stretch (~1670 cm⁻¹) is observed in both the target compound and Edoxaban-related thiazoles, though the latter shows additional S-C vibrations (~1160 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
